
2-(Diphenylmethoxy)ethyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethoxy)ethyl hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)ethyl hexanoate can be achieved through the esterification reaction between diphenylmethanol and hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethoxy)ethyl hexanoate can undergo several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Diphenylmethanol and hexanoic acid.
Reduction: Diphenylmethanol and hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Diphenylmethoxy)ethyl hexanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethoxy)ethyl hexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylmethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and as a flavoring agent.
Ethyl benzoate: An ester with a floral scent, used in perfumes and as a solvent.
Uniqueness
2-(Diphenylmethoxy)ethyl hexanoate is unique due to its diphenylmethoxy group, which imparts distinct chemical and physical properties compared to simpler esters. This uniqueness makes it valuable for specific applications where its particular characteristics are desired.
Properties
CAS No. |
64277-08-3 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl hexanoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-6-15-20(22)23-16-17-24-21(18-11-7-4-8-12-18)19-13-9-5-10-14-19/h4-5,7-14,21H,2-3,6,15-17H2,1H3 |
InChI Key |
PKPIWHPAAFVCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



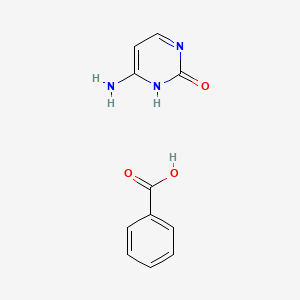
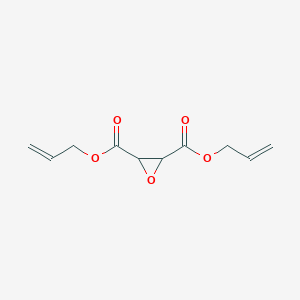
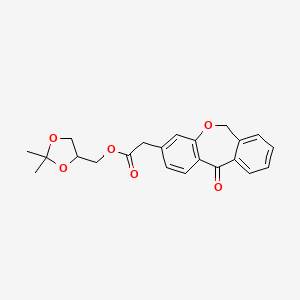
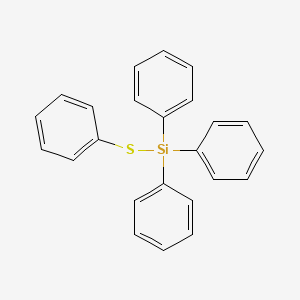
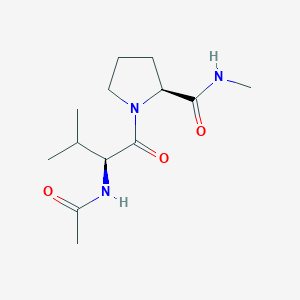
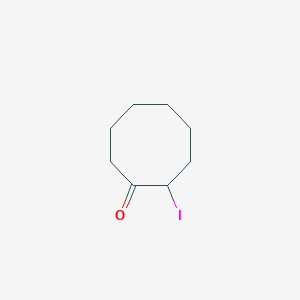


![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
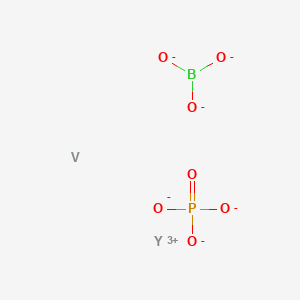
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
